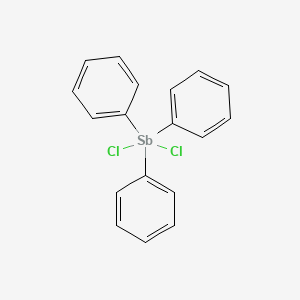

Triphenylantimony dichloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179782. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichloro(triphenyl)-λ5-stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.2ClH.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGPVQHGCLPCES-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060483 | |

| Record name | Antimony, dichlorotriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Alfa Aesar MSDS] | |

| Record name | Triphenylantimony dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21791 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

594-31-0 | |

| Record name | Dichlorotriphenylantimony | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antimony, dichlorotriphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylantimony dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylantimony dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Antimony, dichlorotriphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony, dichlorotriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorotriphenylantimony | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Triphenylantimony Dichloride (CAS No. 594-31-0)

Introduction

Triphenylantimony dichloride, with the CAS registry number 594-31-0, is an organoantimony(V) compound that has garnered significant interest within the scientific community. Characterized by a central antimony atom bonded to three phenyl groups and two chlorine atoms, this compound adopts a stable trigonal bipyramidal geometry. It serves as a pivotal precursor, a versatile reactant, and an efficient catalyst in a multitude of chemical transformations.[1][2] Its utility spans from fundamental organometallic synthesis to the development of novel materials and potential pharmaceutical agents.[1][3] This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, molecular structure, synthesis, reactivity, key applications, and essential safety protocols, designed for researchers and professionals in chemistry and drug development.

Physicochemical Properties

This compound is an air-stable, white to off-white crystalline solid under standard conditions.[1] Its stability and solubility in common organic solvents contribute to its practicality in various synthetic applications.[1] The compound's defined melting point is a key indicator of purity, a critical parameter for reproducible experimental outcomes. A summary of its key properties is presented below.

| Property | Value | References |

| CAS Number | 594-31-0 | [1] |

| Molecular Formula | C₁₈H₁₅Cl₂Sb | [1][3] |

| Molecular Weight | 423.98 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid/powder | [1][3] |

| Melting Point | 142-145 °C | [1][4] |

| Purity | Typically ≥98.0% | [3][5] |

| Solubility | Soluble in various organic solvents, tends to dissolve better in nonpolar solvents.[1][6] Insoluble in water.[7] | [1][6][7] |

| Chemical Structure | Trigonal bipyramidal | [2] |

Molecular Structure and Spectroscopic Profile

The molecular geometry of this compound is a distorted trigonal bipyramid, a common configuration for pentacoordinate antimony(V) compounds. In this structure, the three phenyl groups typically occupy the equatorial positions to minimize steric hindrance, while the two electronegative chlorine atoms are situated in the axial positions.[2]

Caption: Trigonal bipyramidal structure of this compound.

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons of the three phenyl rings.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon directly bonded to antimony (ipso-carbon) appearing at a distinct chemical shift from the ortho, meta, and para carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by absorption bands characteristic of the phenyl groups, including C-H stretching vibrations (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic rings (approx. 1400-1600 cm⁻¹). The Sb-Cl and Sb-C stretching frequencies would appear in the far-infrared region.

-

Mass Spectrometry (MS): In mass spectrometry, the compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and antimony (¹²¹Sb and ¹²³Sb).[8][9]

Synthesis and Reactivity

The most direct and common synthesis of this compound involves the oxidative addition of chlorine to triphenylantimony(III) (also known as triphenylstibine). This reaction is efficient and proceeds with retention of the Sb-C bonds. The triphenylantimony precursor itself is typically prepared via a Grignard reaction between antimony trichloride and phenylmagnesium bromide.[10]

Caption: Catalytic cycle for epoxide and CO₂ cycloaddition using Ph₃SbCl₂.

-

Organic Synthesis: The compound serves as a precursor for synthesizing a wide range of other organoantimony compounds. [1]This includes the preparation of tetraphenylantimony compounds and large, symmetrical 24-membered macrocyclic organoantimony(V) complexes. [4]It is also employed as a reactant in certain oxidation reactions and Suzuki-type cross-couplings. [4]* Medicinal Chemistry and Drug Development: Organoantimony compounds have been investigated for their biological activities. This compound and its derivatives are explored for their potential as antitumor, antileishmanial, and antibacterial agents, leveraging the unique chemical properties of the antimony center. [1][11]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions by trained personnel. [12]

-

Toxicological Profile: It is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3) and harmful if inhaled (Acute Toxicity, Inhalation, Category 4). [12]It is also toxic to aquatic life with long-lasting effects. [13]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the solid powder, use a dust mask (e.g., N95) or work in a ventilated enclosure to prevent inhalation. * Handling Procedures: All manipulations should be carried out in a well-ventilated chemical fume hood. Avoid formation of dust. [14]The compound is moisture-sensitive, so it should be handled under an inert atmosphere for reactions requiring anhydrous conditions. [4]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [14]Keep away from incompatible materials such as strong oxidizing agents. [12]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment. [13][15]

Conclusion

This compound is a cornerstone organometallic reagent with a well-defined structure and a broad spectrum of reactivity. Its role as a Lewis acid catalyst and a versatile precursor for more complex antimony(V) structures underscores its importance in synthetic chemistry. From catalyzing the formation of valuable cyclic carbonates to serving as a building block for potential therapeutic agents, its applications continue to expand. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for harnessing its full potential in research and development.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Donor properties of triphenylantimony dihalides : preparation and crystal structures of Ph3SbCl2·SbCl3 and [Ph3SbCl][SbCl6] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Cas 594-31-0,this compound | lookchem [lookchem.com]

- 5. labproinc.com [labproinc.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pmcorganometallix.com [pmcorganometallix.com]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. chemos.de [chemos.de]

- 14. Triphenylantimony - Safety Data Sheet [chemicalbook.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. americanelements.com [americanelements.com]

- 17. researchgate.net [researchgate.net]

The Crystalline Architecture of Dichlorotriphenylantimony(V): A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dichlorotriphenylantimony(V), denoted as Ph₃SbCl₂, is a pentavalent organoantimony compound that has garnered significant interest due to its well-defined molecular structure and burgeoning potential in medicinal chemistry. This technical guide provides a comprehensive exploration of the crystal structure of Ph₃SbCl₂, underpinned by a detailed examination of its synthesis, single-crystal X-ray diffraction analysis, and the intricate relationship between its molecular architecture and biological activity. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into this fascinating molecule.

Introduction: The Significance of Organoantimony(V) Compounds

Organoantimony(V) compounds represent a class of hypervalent molecules characterized by a central antimony atom in the +5 oxidation state.[1] Their unique electronic and structural properties have positioned them as compelling candidates for a range of applications, from catalysis to materials science.[2] In recent years, the focus has increasingly shifted towards their biomedical potential, with numerous studies highlighting their promising antitumor, antibacterial, and antiparasitic activities.[3][4]

The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure. The coordination geometry around the antimony center, the nature of the organic and inorganic ligands, and the resulting intermolecular interactions all play a pivotal role in their mechanism of action.[5] Dichlorotriphenylantimony(V) serves as a quintessential model for understanding the structure-activity relationships within this class of compounds. Its trigonal-bipyramidal geometry, a common motif for pentacoordinate species, provides a rigid scaffold that can be systematically modified to fine-tune its biological properties.[6]

This guide will dissect the crystal structure of Ph₃SbCl₂, not merely as a static arrangement of atoms, but as a dynamic blueprint that dictates its chemical behavior and therapeutic potential.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The journey to elucidating the crystal structure of dichlorotriphenylantimony(V) begins with its meticulous synthesis and the subsequent growth of high-quality single crystals. The overall process can be conceptually divided into two key stages: the synthesis of the triphenylantimony(III) precursor and its subsequent oxidative chlorination.

Synthesis of Triphenylantimony(III) (Ph₃Sb)

Triphenylantimony(III), a stable crystalline solid, is the common starting material for the synthesis of its pentavalent derivatives. The most prevalent and reliable method for its preparation involves the Grignard reaction, where a phenylmagnesium halide is reacted with antimony trichloride.[7]

Experimental Protocol: Synthesis of Triphenylantimony(III)

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is thoroughly flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Preparation: In the reaction flask, magnesium turnings are covered with anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

-

Reaction with Antimony Trichloride: Once the Grignard reagent formation is complete, a solution of antimony trichloride in anhydrous diethyl ether is added slowly with vigorous stirring. A white precipitate will form.

-

Work-up and Isolation: The reaction mixture is then carefully poured into a mixture of ice and dilute hydrochloric acid to hydrolyze the unreacted Grignard reagent and dissolve the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude triphenylantimony is purified by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid.[7]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The Grignard reagent is highly reactive towards oxygen and moisture. An inert atmosphere is crucial to prevent the formation of undesired byproducts and ensure a high yield of the desired product.

-

Anhydrous Solvents: The use of anhydrous solvents is imperative as any trace of water will quench the Grignard reagent.

-

Slow Addition: The slow addition of reagents helps to control the exothermic nature of the reaction and prevent the formation of biphenyl, a common byproduct.

Synthesis of Dichlorotriphenylantimony(V) (Ph₃SbCl₂)

The synthesis of dichlorotriphenylantimony(V) is achieved through the oxidative addition of chlorine to triphenylantimony(III).[1] This reaction proceeds readily and typically affords the product in high yield.

Experimental Protocol: Synthesis and Crystallization of Dichlorotriphenylantimony(V)

-

Dissolution: Triphenylantimony(III) is dissolved in a suitable solvent, such as carbon tetrachloride or chloroform, in a round-bottom flask.

-

Chlorination: A solution of chlorine in the same solvent is added dropwise to the triphenylantimony solution with stirring at room temperature. The reaction is monitored by the disappearance of the starting material (e.g., by TLC).

-

Isolation: Upon completion of the reaction, the solvent is partially removed under reduced pressure to induce crystallization. The resulting white crystalline product is collected by filtration, washed with a small amount of cold solvent, and dried.

-

Single-Crystal Growth: For single-crystal X-ray diffraction, high-quality crystals can be grown by slow evaporation of a saturated solution of dichlorotriphenylantimony(V) in a suitable solvent system, such as a mixture of chloroform and hexane.[8][9] Alternatively, slow cooling of a saturated solution can also yield diffraction-quality crystals.

Self-Validating System in Crystallization:

The quality of the single crystals is paramount for a successful X-ray diffraction experiment. A self-validating approach to crystallization involves:

-

Visual Inspection: Crystals should be visually inspected under a microscope for clarity, well-defined faces, and the absence of cracks or inclusions.

-

Polarized Light Microscopy: A good single crystal will exhibit uniform extinction when rotated under cross-polarized light, indicating a single crystalline domain.

-

Preliminary Diffraction: A quick preliminary X-ray diffraction measurement can confirm the crystallinity and provide an initial assessment of the diffraction quality.

The Crystal Structure of Dichlorotriphenylantimony(V): A Detailed Analysis

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction.[2] The crystal structure of dichlorotriphenylantimony(V) has been determined and the data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1122179.

Crystallographic Data

The following table summarizes the key crystallographic parameters for dichlorotriphenylantimony(V).

| Parameter | Value |

| Chemical Formula | C₁₈H₁₅Cl₂Sb |

| Formula Weight | 423.97 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 17.854(4) |

| b (Å) | 9.032(2) |

| c (Å) | 10.743(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1732.1(6) |

| Z | 4 |

| Density (calculated) | 1.626 g/cm³ |

Data sourced from CCDC 1122179.

Molecular Geometry and Coordination

The single-crystal X-ray diffraction analysis reveals that dichlorotriphenylantimony(V) adopts a trigonal-bipyramidal geometry around the central antimony atom.[6] This is a common coordination geometry for pentacoordinate main group elements and is predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

The three phenyl groups occupy the equatorial positions, forming a trigonal plane. The two chlorine atoms are situated in the axial positions, perpendicular to the equatorial plane.

Diagram of the Molecular Structure of Dichlorotriphenylantimony(V)

Caption: Molecular structure of Dichlorotriphenylantimony(V).

Bond Lengths and Angles

The bond lengths and angles within the dichlorotriphenylantimony(V) molecule provide further insight into its structure and bonding.

| Bond | Length (Å) | Angle | Degree (°) |

| Sb-C(equatorial) | ~2.12 | C(eq)-Sb-C(eq) | ~120 |

| Sb-Cl(axial) | ~2.46 | Cl(ax)-Sb-Cl(ax) | ~180 |

| C(eq)-Sb-Cl(ax) | ~90 |

Representative data based on CCDC 1122179 and related structures.

Key Observations:

-

Axial vs. Equatorial Bonds: As is typical for trigonal-bipyramidal structures, the axial Sb-Cl bonds are longer and weaker than the equatorial Sb-C bonds. This can be attributed to the greater repulsion experienced by the axial ligands from the equatorial bonding pairs.

-

Idealized Geometry: The bond angles are close to the idealized values of 120° for the equatorial positions and 90° for the angles between axial and equatorial positions, indicating minimal distortion from the ideal trigonal-bipyramidal geometry.[10]

Intermolecular Interactions and Crystal Packing

In the solid state, the individual molecules of dichlorotriphenylantimony(V) are packed in a highly ordered manner, stabilized by a network of weak intermolecular interactions. These interactions, while not as strong as covalent bonds, are crucial in determining the overall crystal structure and physical properties of the compound. The primary intermolecular forces at play are van der Waals interactions between the phenyl rings of adjacent molecules. There are no strong hydrogen bonding donors or acceptors in the molecule, so the packing is primarily dictated by steric considerations and the optimization of these weaker dispersive forces.

Structure-Activity Relationship: Implications for Drug Development

The well-defined trigonal-bipyramidal structure of dichlorotriphenylantimony(V) is not merely a crystallographic curiosity; it is the key to its potential as a therapeutic agent. The distinct nature of the axial and equatorial positions provides a framework for understanding and predicting its biological activity.

The Role of Axial and Equatorial Ligands

The antitumor activity of many organoantimony(V) compounds is believed to arise from their ability to interact with biological macromolecules, such as proteins and DNA.[11] The nature of both the axial and equatorial ligands significantly influences these interactions.

-

Axial Ligands as Leaving Groups: The longer and more labile Sb-Cl bonds in the axial positions are thought to be crucial for the biological activity of dichlorotriphenylantimony(V). It is hypothesized that one or both of the chloride ions can be displaced by donor atoms from biological targets, such as sulfur atoms in cysteine residues of enzymes or nitrogen atoms in the nucleobases of DNA. This covalent interaction can lead to the inhibition of enzyme function or the disruption of DNA replication, ultimately triggering apoptosis in cancer cells.[4]

-

Equatorial Ligands for Steric and Electronic Tuning: The three phenyl groups in the equatorial positions play a vital role in the overall lipophilicity and steric profile of the molecule. These properties govern its ability to cross cell membranes and access its intracellular targets. Modification of the phenyl rings with different substituents can be used to modulate these properties and potentially enhance the compound's selectivity and potency.

Workflow for Structure-Activity Relationship Studies

Caption: A workflow for investigating the structure-activity relationship of dichlorotriphenylantimony(V) analogs.

Comparison with Other Antitumor Metallodrugs

The mechanism of action of dichlorotriphenylantimony(V) is distinct from that of platinum-based anticancer drugs like cisplatin. While cisplatin forms covalent adducts with DNA, primarily at the N7 position of guanine bases, leading to a kink in the DNA structure, organoantimony(V) compounds are thought to have a more diverse range of biological targets, including enzymes. This difference in mechanism may offer a strategy to overcome the resistance that often develops to platinum-based therapies.[12]

Conclusion

The crystal structure of dichlorotriphenylantimony(V) provides a foundational understanding of its chemical and physical properties. Its well-defined trigonal-bipyramidal geometry, with distinct axial and equatorial positions, is the cornerstone for its potential applications in drug development. The lability of the axial chloride ligands, coupled with the steric and electronic influence of the equatorial phenyl groups, creates a versatile scaffold for the rational design of new and more effective antitumor agents. This technical guide has provided a comprehensive overview of the synthesis, structural characterization, and structure-activity relationships of this important organoantimony(V) compound, with the aim of empowering researchers and drug development professionals to further explore its therapeutic potential.

References

- Cytotoxicity and apoptotic activity of novel organobismuth(V) and organoantimony(V) complexes in different cancer cell lines. PubMed.

- Recent advances on antimony(III/V) compounds with potential activity against tumor cells.

- Perspectives of antimony compounds in oncology. PubMed.

- Perspectives of antimony compounds in oncology - Sharma - Acta Pharmacologica Sinica. Wiley Online Library.

- The first organoantimony(III) compounds possessing antitumor properties: diphenylantimony(III) derivatives of dithiophosphorus ligands. PubMed.

- CCDC 1849987: Experimental Crystal Structure Determin

- triphenylstibine - Organic Syntheses Procedure. Organic Syntheses.

- Recent advances on antimony(III/V) compounds with potential activity against tumor cells. ScienceDirect.

- Triphenylantimony - Chem-Impex. Chem-Impex.

- Chlorination of p-substituted triarylpnictogens by sulfuryl chloride: Difference in the reactivity and spectroscopic characteristics between bismuth and antimony.

- Isolation, bonding and reactivity of a monomeric stibine oxide. PubMed Central.

- triphenylstibine - chemeurope.com. chemeurope.com.

- Anti-Tumor Activity of Organotin (IV) Compounds: A Review. Al-Rafidain Journal of Medical Sciences.

- CCDC: Structural Chemistry Data, Software, and Insights.

- Trigonal Bipyramidal Geometry and Bond Angles. Solubility of Things.

- Recrystallization-getting single crystals

- How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation.

- Recrystalliz

- Organometallic anti-tumor agents: targeting from biomolecules to dynamic bioprocesses. Royal Society of Chemistry.

- Search - Access Structures - CCDC.

- Trigonal bipyramidal molecular geometry - Wikipedia. Wikipedia.

- CCDC 2179030: Experimental Crystal Structure Determin

- Anti-tumor activity of Organometallic Compounds. West Virginia Academy of Science.

- Trigonal Bipyramidal Molecule | Bond Angles & Shapes - Study.com. Study.com.

- CCDC 1574937: Experimental Crystal Structure Determin

- The Trigonal Bipyramidal Geometry | OpenStax Chemistry 2e 7.6 - YouTube. YouTube.

- Single-crystal quality data from polycrystalline samples: finding the needle in the haystack.

- Multiscale in-situ characterization of static recrystallization using dark-field X-ray microscopy and high-resolution X-ray diffraction. PubMed Central.

- CCDC 732667: Experimental Crystal Structure Determin

- Crystallography Open Database: Search results.

- Square-Planar vs. Trigonal Bipyramidal Geometry in Pt(II) Complexes Containing Triazole-Based Glucose Ligands as Potential Anticancer Agents. PubMed.

Sources

- 1. Triphenylstibine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. DSpace [kb.osu.edu]

- 4. Cytotoxicity and apoptotic activity of novel organobismuth(V) and organoantimony(V) complexes in different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances on antimony(III/V) compounds with potential activity against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trigonal bipyramidal molecular geometry - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Trigonal Bipyramidal Molecule | Bond Angles & Shapes | Study.com [study.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. Organometallic anti-tumor agents: targeting from biomolecules to dynamic bioprocesses - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Lewis Acidity of Triphenylantimony Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylantimony dichloride, Ph₃SbCl₂, occupies a unique position in the landscape of Lewis acid chemistry. As a pentavalent organoantimony compound, its reactivity is governed by the electronic and steric environment of the central antimony atom. This guide provides a comprehensive technical overview of the Lewis acidic properties of Ph₃SbCl₂. We will explore its synthesis, electronic structure, and the experimental and computational evidence that defines its character as a moderate, or "latent," Lewis acid. Through detailed protocols, comparative data analysis, and explorations of its catalytic potential, this document serves as an essential resource for researchers leveraging the properties of organoantimony compounds in synthesis and catalysis.

Introduction: The Context of Pnictogen Lewis Acidity

Lewis acids, defined as electron-pair acceptors, are fundamental reagents and catalysts in modern chemistry. While the field has been historically dominated by compounds of boron (Group 13) and various transition metals, the heavier p-block elements, particularly the pnictogens (Group 15), have emerged as a fascinating class of Lewis acids. Their ability to form hypervalent complexes and the tunable nature of their acceptor orbitals offer unique opportunities in molecular recognition and catalysis.

Antimony (Sb), in its +5 oxidation state, can exhibit significant Lewis acidity. This acidity arises primarily from the presence of low-lying unoccupied molecular orbitals, often associated with the σ* orbitals of the antimony-substituent bonds. This compound (Ph₃SbCl₂) is an archetypal example of a pentacoordinate organostiborane. Its molecular structure, a trigonal bipyramid with the two chlorine atoms in axial positions, provides a framework for understanding its acceptor capabilities. However, unlike the potent Lewis superacid antimony pentafluoride (SbF₅), the Lewis acidity of Ph₃SbCl₂ is tempered by the presence of three phenyl groups, making it a more nuanced and selective chemical tool. This guide will dissect the factors that govern this "latent" acidity and provide the technical details necessary for its application.

Synthesis and Structural Characterization

The foundation of understanding any chemical reagent is its preparation and fundamental structure. Ph₃SbCl₂ is a stable, crystalline solid that can be readily synthesized in the laboratory.

Synthesis of this compound

This compound is most commonly prepared by the oxidative chlorination of triphenylstibine (Ph₃Sb). The triphenylstibine precursor itself can be synthesized via a Grignard reaction between phenylmagnesium bromide and antimony trichloride.

Experimental Protocol: Synthesis of Triphenylstibine (Ph₃Sb)

This two-step procedure is adapted from the robust methods published in Organic Syntheses.

Step 1: Preparation of Phenylmagnesium Bromide

-

In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 40 g (1.65 gram-atoms) of magnesium turnings.

-

Add 200 mL of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of 260 g (1.65 moles) of dry bromobenzene in 800 mL of anhydrous diethyl ether. Add approximately 100 mL of this solution to the magnesium.

-

Once the reaction initiates (indicated by cloudiness and gentle boiling), add an additional 200 mL of anhydrous ether to moderate the reaction.

-

Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux (approximately 2 hours).

-

After the addition is complete, continue to stir the mixture until the reaction subsides.

Step 2: Formation of Triphenylstibine

-

Prepare a solution of 114 g (0.5 mole) of freshly distilled antimony trichloride in 300 mL of anhydrous diethyl ether.

-

Slowly add the antimony trichloride solution from the dropping funnel to the vigorously stirred Grignard reagent. The rate of addition should be controlled to maintain a manageable reflux.

-

After the addition is complete (1-2 hours), heat the mixture on a steam bath for an additional hour.

-

Allow the reaction mixture to cool to room temperature. Pour it slowly and with vigorous stirring into a beaker containing 1 L of crushed ice and water.

-

Filter the resulting mixture through a Büchner funnel. Extract the solid residue with three 100-mL portions of diethyl ether.

-

Separate the aqueous layer from the combined ether filtrates and extract it twice more with 200-mL portions of ether.

-

Combine all ether extracts and dry over anhydrous calcium chloride.

-

Filter off the drying agent and remove the ether by distillation from a steam bath.

-

The crude triphenylstibine is purified by recrystallization from approximately 200 mL of hot methanol or petroleum ether to yield colorless prisms (Melting Point: 52-54 °C).[1][2]

This procedure involves the direct chlorination of the synthesized triphenylstibine.

-

Dissolve triphenylstibine (10.0 g, 28.3 mmol) in 150 mL of a suitable inert solvent such as carbon tetrachloride or dichloromethane in a flask protected from light.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly bubble chlorine gas (Cl₂) through the solution with stirring. Alternatively, a solution of chlorine in the same solvent can be added dropwise. The reaction is exothermic.

-

Monitor the reaction by observing the disappearance of the starting material. The addition of chlorine is stopped upon the formation of a persistent pale yellow color, indicating a slight excess of chlorine.

-

The product, this compound, will precipitate from the solution as a white solid.

-

Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system if necessary. Ph₃SbCl₂ presents as an off-white crystalline powder with a melting point of 143-145 °C.[3]

Molecular Structure

The solid-state structure of Ph₃SbCl₂ has been confirmed by single-crystal X-ray diffraction. The molecule adopts a nearly ideal trigonal bipyramidal (TBP) geometry.

-

Coordination: The central antimony atom is pentacoordinate.

-

Positions: The three phenyl groups occupy the equatorial positions, with C-Sb-C angles close to 120°. The two chlorine atoms occupy the axial positions, with the Cl-Sb-Cl angle approaching 180°.

-

Significance: This TBP geometry is crucial for understanding its Lewis acidity. The primary sites for Lewis base interaction are the axial positions, which would lead to a hexacoordinate, octahedral-like geometry in the resulting adduct.

The Electronic Basis of Lewis Acidity

The Lewis acidity of Ph₃SbCl₂ is not immediately obvious from its stable, pentacoordinate structure. Unlike trigonal planar boranes with a formally vacant p-orbital, the acidity of stiboranes is more subtle and is rooted in the nature of their molecular orbitals.

The Role of the Lowest Unoccupied Molecular Orbital (LUMO)

The acceptor capability of a Lewis acid is intrinsically linked to its Lowest Unoccupied Molecular Orbital (LUMO). In pentacoordinate pnictogen halides, the LUMO is typically a σ-antibonding (σ*) orbital associated with the axial bonds.

For Ph₃SbCl₂, the LUMO is primarily composed of the σ* orbital of the axial Sb-Cl bonds. A Lewis base (electron donor) interacts with the antimony center by donating its lone pair of electrons into this low-lying σ*(Sb-Cl) orbital. This interaction leads to the formation of a new bond and a corresponding lengthening and weakening of the existing Sb-Cl bonds.

The energy of this LUMO determines the strength of the Lewis acid. Factors that lower the energy of the σ*(Sb-Cl) orbital will enhance Lewis acidity. These include:

-

Electronegativity of Axial Substituents: More electronegative axial substituents (like fluorine) lower the energy of the σ* orbital, making the compound a stronger Lewis acid.

-

Geometric Strain: Forcing the molecule into a geometry that destabilizes the ground state can raise the energy of occupied orbitals and effectively lower the HOMO-LUMO gap, enhancing its acceptor properties. This is a key reason why geometrically constrained stiboranes exhibit significantly higher Lewis acidity than the relatively flexible Ph₃SbCl₂.[4]

Caption: Interaction of a Lewis base with the σ* LUMO of Ph₃SbCl₂.

Experimental Quantification of Lewis Acidity

While theoretical models provide a basis for understanding Lewis acidity, experimental quantification is essential for practical application and comparison. Several methods are employed, with NMR spectroscopy being particularly powerful.

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of molecular species in solution.[5] It utilizes a probe molecule, typically a phosphine oxide like triphenylphosphine oxide (Ph₃PO), and measures the change in its ³¹P NMR chemical shift upon interaction with a Lewis acid.

-

Principle: The oxygen atom of Ph₃PO is a Lewis base. When it coordinates to a Lewis acid, electron density is drawn away from the oxygen and, inductively, from the phosphorus atom. This deshielding of the phosphorus nucleus results in a downfield shift (a more positive δ value) in the ³¹P NMR spectrum.

-

Measurement: The Lewis acidity is quantified by the change in chemical shift (Δδ), where Δδ = δ(adduct) - δ(free Ph₃PO). A larger Δδ value indicates a stronger Lewis acid.

For this compound, the measured Δδ value is relatively small, confirming its status as a weak Lewis acid.

| Compound | Lewis Base | Solvent | δ (free base) [ppm] | δ (adduct) [ppm] | Δδ [ppm] | Reference |

| Ph₃SbCl₂ | Ph₃PO | CDCl₃ | 29.4 | 30.6 | 1.2 | [4] |

| Mes₃SbCl₂ | Ph₃PO | CDCl₃ | 29.4 | 29.9 | 0.5 | [4] |

| Geometrically Constrained Stiborane¹ | Ph₃PO | CDCl₃ | 29.4 | 34.3 | 5.9 | [4] |

| B(C₆F₅)₃ | Et₃PO | CD₂Cl₂ | 41.0 | 80.3 | 39.3 | [6] |

| SbCl₅ | Et₃PO | 1,2-DCE | 41.0 | 86.1 | 45.1 | [5] |

¹ 5-phenyl-5,5-dichloro-λ⁵-dibenzostibole

This data clearly illustrates the "latent" nature of Ph₃SbCl₂'s Lewis acidity. It is stronger than the sterically hindered trimesitylantimony dichloride (Mes₃SbCl₂) but significantly weaker than both the classic strong Lewis acid B(C₆F₅)₃ and the inorganic parent SbCl₅. The geometrically constrained stiborane, which is structurally similar but forced into a more reactive conformation, shows a nearly 5-fold increase in Lewis acidity as measured by this method.[4]

This protocol is adapted from the study of geometrically constrained stiboranes.[4]

-

Prepare separate stock solutions of this compound (e.g., 10 mg, 24 µmol) and triphenylphosphine oxide (Ph₃PO) (e.g., 7.0 mg, 25 µmol) in a deuterated solvent such as CDCl₃ or CD₂Cl₂ (e.g., 1 mL).

-

Acquire a ³¹P{¹H} NMR spectrum of the free Ph₃PO solution to determine its chemical shift (δ_free).

-

In a separate NMR tube, mix the solutions of Ph₃SbCl₂ and Ph₃PO in a 1:1 molar ratio.

-

Acquire a ³¹P{¹H} NMR spectrum of the mixture. The new resonance corresponds to the Lewis acid-base adduct in equilibrium with any free components.

-

Calculate the change in chemical shift: Δδ = δ_adduct - δ_free.

-

Ensure a sufficient number of scans (e.g., 512) are averaged to obtain a high-quality spectrum, especially when the interaction is weak.

Caption: Workflow for the Gutmann-Beckett method.

Fluoride Ion Affinity (FIA)

Another important metric for quantifying Lewis acidity is the calculated gas-phase Fluoride Ion Affinity (FIA). This value represents the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion.

LA(gas) + F⁻(gas) → [LA-F]⁻(gas)

Catalytic Applications: A Consequence of Moderate Acidity

The moderate Lewis acidity of Ph₃SbCl₂ defines its role in catalysis. It is generally not potent enough to catalyze reactions requiring very strong electrophilic activation. However, this can be an advantage, as it may offer greater selectivity and functional group tolerance compared to aggressive Lewis acids like AlCl₃ or SbCl₅.

A clear demonstration of its catalytic potential (and limitations) is seen in the transfer hydrogenation of imines using Hantzsch ester as a hydrogen source.[4]

| Catalyst (5 mol%) | Substrate | Time | Conversion (%) |

| Ph₃SbCl₂ | 2-Phenylquinoline | 6 h | 15 |

| Geometrically Constrained Stiborane | 2-Phenylquinoline | 6 h | 65 |

| No Catalyst | 2-Phenylquinoline | 6 h | < 5 |

| Ph₃SbCl₂ | N-Benzylideneaniline | 10 min | 89 |

| Geometrically Constrained Stiborane | N-Benzylideneaniline | 10 min | 100 |

| No Catalyst | N-Benzylideneaniline | 10 min | 34 |

In these reactions, the antimony center is proposed to act as a Lewis acid, activating the imine substrate by coordinating to the nitrogen atom. This coordination increases the electrophilicity of the imine carbon, making it more susceptible to hydride transfer from the Hantzsch ester.

The data shows that while Ph₃SbCl₂ does catalyze the reaction, providing significantly higher conversion than the uncatalyzed background reaction, it is substantially outperformed by its more Lewis acidic, geometrically constrained counterpart.[4] This highlights a key principle: the catalytic efficacy of these compounds is directly linked to their experimentally and computationally determined Lewis acidity. Other reported catalytic applications include the regioselective cycloaddition of aziridines and the reaction of epoxides with carbon dioxide.[3]

Conclusion and Outlook

This compound serves as a benchmark compound in the study of pnictogen Lewis acidity. Its synthesis is straightforward, and its trigonal bipyramidal structure is well-established. Experimental and computational data converge to classify it as a relatively weak or "latent" Lewis acid. The Gutmann-Beckett method reveals a modest ³¹P NMR shift of Δδ = 1.2 ppm for its Ph₃PO adduct, and computational studies show a fluoride ion affinity of 257.2 kJ/mol.

This moderate acidity is a direct consequence of its flexible, unconstrained geometry, which contrasts sharply with structurally rigid analogs that exhibit significantly enhanced Lewis acidity and catalytic activity. While not a powerful catalyst for demanding transformations, its mildness can be advantageous, and it remains a valuable tool for synthesizing other organoantimony compounds and for fundamental studies in coordination chemistry.[3][4][7] The principles elucidated through the study of Ph₃SbCl₂—namely, the role of the σ* LUMO and the profound effect of geometric constraints—provide a robust framework for the rational design of next-generation pnictogen-based Lewis acids for applications in catalysis and materials science.

References

-

Are Ar3SbCl2 Species Lewis Acidic? Exploration of the Concept and Pnictogen Bond Catalysis Using a Geometrically Constrained Example. Organometallics. [Link]

-

TRIPHENYLSTIBINE. Organic Syntheses. [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

-

31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. ElectronicsAndBooks. [Link]

-

Monoclinic polymorph of chlorido(dimethyl sulfoxide-κO)triphenyltin(IV). National Institutes of Health (NIH). [Link]

-

Triphenylstibine. Wikipedia. [Link]

-

Triphenylphosphine dichloride. Wikipedia. [Link]

-

Gutmann–Beckett method. Wikipedia. [Link]

-

Triphenylantimony. PubChem. [Link]

-

An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. National Institutes of Health (NIH). [Link]

-

Organoantimony compounds. I. Infrared spectra of some trimethyl- and triphenyl-antimony derivatives. Canadian Science Publishing. [Link]

-

Lewis Acidity of the SbCl3/o‐chloranil System. National Institutes of Health (NIH). [Link]

-

An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. ResearchGate. [Link]

-

Lewis acidity of tris(pentafluorophenyl) borane: Crystal and molecular structure of B(C6F5)3·OPEt3. ResearchGate. [Link]

-

Fluorid Ion Affinity (FIA). The Krossing Group - Universität Freiburg. [Link]

-

A Consistent Data Set of Chloride, Hydride, Methide, Water and Ammonia Affinities for 183 p‐Block Element Lewis Acids. National Institutes of Health (NIH). [Link]

-

Cyanosilylation of Aldehydes Catalyzed by Ag(I)- and Cu(II)-Arylhydrazone Coordination Polymers in Conventional and in Ionic Liquid Media. MDPI. [Link]

-

(Open Access) An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. (2020). SciSpace. [Link]

-

Synthesis and Properties of Triphenylantimony(V) Dithiolate Derivative. ResearchGate. [Link]

-

Comparative Lewis acidity in fluoroarylboranes: B(o-HC6F4)3, B(p-HC6F4)3, and B(C6F5)3. ResearchGate. [Link]

-

Cas 594-31-0,this compound. lookchem. [Link]

-

Brief Note Improved Methods for the Synthesis of Antimony Triacetate, Triphenylantimony Diacetate, and Pentaphenylantimony. Ohio Journal of Science. [Link]

-

Triphenylphosphine oxide. Wikipedia. [Link]

-

Single-crystal X-ray diffraction. The Royal Society of Chemistry. [Link]

-

NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. The Royal Society of Chemistry. [Link]

-

This compound. PubChem. [Link]

-

Triphenyl antimony, salicylaldehyde synthesis and properties of amino acid and its organotin complexes. Dissertation. [Link]

-

Cyanosilylation of Aldehydes Catalyzed by Ag(I)- and Cu(II)-Arylhydrazone Coordination Polymers in Conventional and in Ionic Liquid Media. ResearchGate. [Link]

-

Crystal structure of the triphenyltin(IV) chloride dimethyl N-cyanodithioiminocarbonate adduct. ResearchGate. [Link]

-

Single-crystal X-ray diffraction analysis and mechanistic implications of (2 R *,3 R *)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. ResearchGate. [Link]

-

(2R, 3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis and Mechanistic Implications. ChemRxiv. [Link]

-

Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. National Institutes of Health (NIH). [Link]

-

The X-ray structure of the adduct formed upon reaction of aurothiomalate with apo-transferrin: gold binding sites and a unique transferrin structure along the apo/holo transition pathway. The Royal Society of Chemistry. [Link]

-

Crystal structure of 4-(3,5-dimethyl-1,7-diphenyl-1,7-dihydrodipyrazolo[3,4-b:4′,3′-e]pyridin-4-yl)phenol dimethyl sulfoxide disolvate. National Institutes of Health (NIH). [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Triphenylstibine - Wikipedia [en.wikipedia.org]

- 3. Cas 594-31-0,this compound | lookchem [lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Monoclinic polymorph of chlorido(dimethyl sulfoxide-κO)triphenyltin(IV) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Geometry of Dichlorotriphenylantimony(V)

This guide offers a comprehensive exploration of the molecular geometry of dichlorotriphenylantimony(V) (Ph₃SbCl₂), a pentavalent organoantimony compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with empirical data to provide a holistic understanding of the molecule's three-dimensional structure and the analytical techniques used to elucidate it.

Introduction: The Significance of Molecular Geometry

The precise spatial arrangement of atoms within a molecule—its geometry—is a cornerstone of its chemical identity. It dictates physical properties such as polarity and melting point, and governs chemical reactivity, intermolecular interactions, and biological activity. For organometallic compounds like dichlorotriphenylantimony(V), understanding the geometry around the central antimony atom is critical for applications ranging from catalysis to medicinal chemistry.[1][2] Ph₃SbCl₂ serves as a classic example of pentacoordination in main group chemistry, offering a clear illustration of fundamental structural principles.

Theoretical Framework: Predicting the Structure of Ph₃SbCl₂

The geometry of Ph₃SbCl₂ can be reliably predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory.[3] This model is predicated on the principle that electron pairs in the valence shell of a central atom arrange themselves to minimize electrostatic repulsion, thereby maximizing the distance between them.

Applying VSEPR Theory to Ph₃SbCl₂:

-

Central Atom: Antimony (Sb), a Group 15 element.

-

Valence Electrons:

-

Antimony (Sb): 5 valence electrons.

-

Phenyl groups (3 x C₆H₅): Each contributes 1 electron via the Sb-C bond, totaling 3 electrons.

-

Chlorine atoms (2 x Cl): Each contributes 1 electron via the Sb-Cl bond, totaling 2 electrons.

-

Total Valence Shell Electrons around Sb: 5 + 3 + 2 = 10 electrons.

-

-

Electron Pairs: 10 electrons constitute 5 bonding pairs. There are no lone pairs on the central antimony atom.

-

VSEPR Designation: The molecule is classified as an AX₅ type, where 'A' is the central atom and 'X' represents the five bonded ligands (three phenyl groups and two chlorine atoms).

-

Predicted Geometry: For an AX₅ system with no lone pairs, the geometry that minimizes repulsion is trigonal bipyramidal .

In this arrangement, the three phenyl groups occupy the equatorial positions, forming a trigonal plane with ideal bond angles of 120°. The two chlorine atoms are positioned at the axial sites, perpendicular to the equatorial plane, with an ideal Cl-Sb-Cl bond angle of 180°.

Synthesis and Spectroscopic Confirmation

The elucidation of molecular geometry is not merely a theoretical exercise; it requires empirical validation through synthesis and characterization. Ph₃SbCl₂ is typically synthesized via the oxidative addition of chlorine to its trivalent precursor, triphenylstibine (Ph₃Sb).

Experimental Protocol: Synthesis of Ph₃SbCl₂

This two-step protocol outlines the laboratory-scale synthesis, beginning with the preparation of the triphenylstibine precursor.

Step 1: Synthesis of Triphenylstibine (Ph₃Sb)

-

Rationale: This step utilizes a Grignard reaction, a robust method for forming carbon-metal bonds. Phenylmagnesium bromide acts as a nucleophilic source of phenyl groups to displace the chloride ions from antimony trichloride.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.

-

Once the Grignard reagent formation is complete, cool the flask in an ice bath.

-

Slowly add a solution of antimony(III) chloride (SbCl₃) in anhydrous ether to the stirred Grignard reagent. The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux gently for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully hydrolyze it by pouring it over a mixture of ice and dilute hydrochloric acid.

-

Separate the ethereal layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Remove the ether by rotary evaporation to yield crude Ph₃Sb, which can be purified by recrystallization from ethanol or petroleum ether.

-

Step 2: Oxidative Chlorination to Dichlorotriphenylantimony(V) (Ph₃SbCl₂)

-

Rationale: The trivalent antimony center in Ph₃Sb possesses a lone pair of electrons, making it susceptible to oxidation. Sulfuryl chloride (SO₂Cl₂) is a convenient and effective chlorinating agent that oxidizes Sb(III) to Sb(V) while providing the two chloride ligands.[4]

-

Procedure:

-

Dissolve the purified triphenylstibine (Ph₃Sb) in a suitable dry solvent, such as dichloromethane or carbon tetrachloride, in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add a stoichiometric amount (1 equivalent) of sulfuryl chloride (SO₂Cl₂) dropwise to the cooled, stirred solution.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

The product, Ph₃SbCl₂, will precipitate from the solution as a white solid. If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.

-

Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it in a vacuum desiccator. The product is typically a white to off-white crystalline solid with a melting point in the range of 142-145 °C.[1]

-

Spectroscopic Characterization

Spectroscopic methods provide crucial evidence to confirm the identity and structural features of the synthesized compound.

-

Infrared (IR) Spectroscopy:

-

Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. The spectrum of Ph₃SbCl₂ provides a molecular "fingerprint." The presence of phenyl groups is confirmed by characteristic C-H stretching absorptions above 3000 cm⁻¹ and C=C in-ring stretching bands around 1600-1400 cm⁻¹.[5] The most diagnostic feature, though less commonly reported, is the Sb-Cl stretching vibration, which is expected to appear in the far-infrared or fingerprint region (typically below 400 cm⁻¹), confirming the presence of the antimony-chlorine bonds.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Causality: ¹H and ¹³C NMR spectroscopy provide information about the chemical environment of hydrogen and carbon atoms, respectively. For Ph₃SbCl₂, the NMR spectra confirm the presence and integrity of the three phenyl rings.

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the ortho, meta, and para protons of the phenyl rings. The integration of this region should correspond to 15 protons.

-

¹³C NMR: The spectrum will display signals for the distinct carbon environments within the phenyl groups. Typically, four signals are expected for the ipso, ortho, meta, and para carbons, confirming the symmetry of the phenyl substituents.

-

Definitive Structure: X-ray Crystallography

While VSEPR theory provides an excellent prediction and spectroscopy confirms the components, single-crystal X-ray crystallography offers the most definitive and high-resolution picture of the molecular geometry. This technique maps the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the calculation of bond lengths and angles.

The seminal work by Hall and Sowerby definitively established the trigonal bipyramidal geometry of the Ph₃SbCl₂ moiety through X-ray diffraction analysis.[6] Subsequent studies on closely related triarylantimony dichlorides, such as tri-m-tolylantimony dichloride, have reinforced this structural motif, showing a near-perfect trigonal bipyramidal coordination at the antimony center with the two chlorine atoms occupying the axial positions.[7]

// Central Atom Sb [label="Sb", fillcolor="#34A853", fontcolor="#202124", width=0.6];

// Equatorial Phenyl Groups C1 [label="Ph", fillcolor="#F1F3F4", fontcolor="#202124", width=0.5]; C2 [label="Ph", fillcolor="#F1F3F4", fontcolor="#202124", width=0.5]; C3 [label="Ph", fillcolor="#F1F3F4", fontcolor="#202124", width=0.5];

// Axial Chlorine Atoms Cl1 [label="Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5]; Cl2 [label="Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5];

// Dummy nodes for positioning {rank=same; C1; C2; C3;} {rank=same; Cl1; Sb; Cl2;}

// Bonds Sb -> C1 [label=" 2.12 Å", dir=none, color="#5F6368"]; Sb -> C2 [label=" 2.12 Å", dir=none, color="#5F6368"]; Sb -> C3 [label=" 2.12 Å", dir=none, color="#5F6368"]; Sb -> Cl1 [label=" 2.47 Å", dir=none, color="#5F6368"]; Sb -> Cl2 [label=" 2.47 Å", dir=none, color="#5F6368"]; } caption="Molecular Structure of Ph₃SbCl₂"

Key Structural Parameters

The following table summarizes the key bond lengths and angles for Ph₃SbCl₂ and a closely related analogue, providing quantitative insight into its trigonal bipyramidal geometry. The values for Ph₃SbCl₂ are based on the ideal geometry confirmed by crystallographic studies, with bond lengths approximated from closely related structures.

| Parameter | Ideal Value (AX₅) | Observed Value (Tri-m-tolylantimony dichloride)[7] |

| Bond Lengths | ||

| Sb-C (equatorial) | N/A | ~2.12 Å (Average) |

| Sb-Cl (axial) | N/A | 2.46 Å / 2.48 Å |

| Bond Angles | ||

| C-Sb-C (equatorial) | 120° | 119.3°, 120.3°, 120.4° |

| Cl-Sb-C (axial-equatorial) | 90° | ~88-92° |

| Cl-Sb-Cl (axial) | 180° | 177.2° |

Table 1: Comparison of ideal and experimentally observed structural parameters for a trigonal bipyramidal geometry.

The experimental data show a slight deviation from the ideal angles, with the axial Cl-Sb-Cl angle being slightly less than 180°. This minor distortion is common and can be attributed to crystal packing forces and subtle electronic effects, but the overall geometry is unambiguously trigonal bipyramidal.

Conclusion

The molecular geometry of dichlorotriphenylantimony(V) is a well-defined trigonal bipyramid. This structure is predicted by VSEPR theory for an AX₅ system and is definitively confirmed by single-crystal X-ray diffraction studies. The synthesis of Ph₃SbCl₂ via oxidative chlorination of triphenylstibine is a standard procedure, and the resulting structure can be corroborated using IR and NMR spectroscopy. The phenyl groups reside in the equatorial plane, while the more electronegative chlorine atoms occupy the axial positions. This precise and predictable geometry is fundamental to the chemistry of Ph₃SbCl₂, influencing its properties as a Lewis acid and its utility as a reagent and precursor in synthetic chemistry.

References

-

1H NMR Data (In ppm) of Diphenylantimony (III) and Triphenylantimony (V) Complexes of Schiff Base Derived from Amino Acids. ResearchGate. Available at: [Link]

-

Hall, M., & Sowerby, D. B. (1983). Donor properties of triphenylantimony dihalides : preparation and crystal structures of Ph3SbCl2·SbCl3 and [Ph3SbCl][SbCl6]. Journal of the Chemical Society, Dalton Transactions, (5), 1095-1099. Available at: [Link]

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Available at: [Link]

-

1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... ResearchGate. Available at: [Link]

-

Table 1 . Selected bond lengths and angles from crystallographic data... ResearchGate. Available at: [Link]

-

Selected crystallographic data including bond lengths and bond angles, obtained from single crystal X-ray data. ResearchGate. Available at: [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]

-

IR Chart. University of California, Los Angeles. Available at: [Link]

-

CCCBDB Compare bond angles. NIST. Available at: [Link]

-

12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Available at: [Link]

-

9.5. Typical interatomic distances: organic compounds. International Tables for Crystallography. Available at: [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. Available at: [Link]

-

Molecular Geometry, Bond Angle, Hybridization, and Polarity: Examples. YouTube. Available at: [Link]

-

Bond Lengths, and Beyond Abstract I. Introduction. International Union of Crystallography. Available at: [Link]

-

VSEPR Theory Part 2: Trigonal Bipyramidal Family. YouTube. Available at: [Link]

-

What is the method to obtain bond lengths and bond angles from powder xrd data? ResearchGate. Available at: [Link]

-

Geometry of Molecules. Chemistry LibreTexts. Available at: [Link]

-

Compare Bond Angle of Molecules with Same Shape. YouTube. Available at: [Link]

-

14.3 Interpreting More IR Spectra | Organic Chemistry. YouTube. Available at: [Link]

-

Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

-

Reactions of enantiopure cyclic diols with sulfuryl chloride. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and structure of tri-m-tolylantimony dichloride. ResearchGate. Available at: [Link]

-

Chapter 4 Sulfur Monochloride in the Synthesis of Heterocyclic Compounds. ResearchGate. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. d-nb.info [d-nb.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Triphenylantimony | C18H15Sb | CID 11777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Triphenylstibine dichloride solubility in organic solvents

<An In-depth Technical Guide to the Solubility of Triphenylstibine Dichloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylstibine dichloride (C₁₈H₁₅Cl₂Sb), a pentavalent organoantimony compound, is a significant reagent and intermediate in organic synthesis and materials science.[1][2] Its utility in diverse applications, from the synthesis of novel organometallic structures to its potential in pharmaceutical development, is critically dependent on a thorough understanding of its solubility characteristics.[1][2] This guide provides a comprehensive overview of the solubility of triphenylstibine dichloride in various organic solvents, exploring the underlying physicochemical principles and offering practical guidance for its handling and application in a laboratory setting.

Physicochemical Properties and Their Influence on Solubility

Triphenylstibine dichloride is a white to off-white crystalline solid with a melting point in the range of 142-145°C.[1][2][3] The molecule possesses a trigonal bipyramidal geometry with the two chlorine atoms occupying the axial positions and the three phenyl groups in the equatorial plane. This structure results in a molecule with considerable steric bulk from the triphenyl groups, which plays a significant role in its interactions with solvent molecules.[4]

The antimony-carbon and antimony-chlorine bonds contribute to the overall polarity of the molecule. The bulky, nonpolar phenyl groups tend to favor interactions with nonpolar solvents, while the polar Sb-Cl bonds can interact with polar solvent molecules.[4] This dual character is a key determinant of its solubility profile.

Solubility Profile in Organic Solvents

The solubility of triphenylstibine dichloride is a function of solvent polarity, temperature, and the potential for chemical interaction.[4] A general principle is that "like dissolves like," meaning substances with similar polarities are more likely to be miscible.

Solvent Classifications

To understand the solubility of triphenylstibine dichloride, it is helpful to categorize organic solvents based on their polarity and their ability to donate hydrogen bonds:

-

Polar Protic Solvents: These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[5][6] Examples include water, alcohols (e.g., methanol, ethanol), and carboxylic acids.

-

Polar Aprotic Solvents: These solvents have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[5][6][7] Examples include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and acetonitrile.[8]

-

Nonpolar Solvents: These solvents have low dielectric constants and small dipole moments.[7] Examples include hexane, benzene, toluene, and diethyl ether.

Qualitative and Quantitative Solubility Data

| Solvent | Solvent Type | Qualitative Solubility | Comments & Rationale |

| Toluene | Nonpolar | Soluble | Often used as a reaction solvent for the synthesis of triphenylstibine dichloride, indicating good solubility.[9] The nonpolar nature of toluene interacts favorably with the phenyl groups. |

| Benzene | Nonpolar | Soluble | Similar to toluene, the aromatic ring of benzene interacts well with the phenyl groups of the solute. |

| Hexane/Petroleum Ether | Nonpolar | Sparingly Soluble to Insoluble | While nonpolar, the aliphatic nature of these solvents provides weaker van der Waals interactions with the aromatic phenyl groups compared to aromatic solvents. Triphenylstibine, the precursor, is recrystallized from petroleum ether, suggesting its dichloride derivative may have limited solubility.[10] |

| Diethyl Ether | Nonpolar | Sparingly Soluble | The polar C-O bond in ether offers some interaction, but the overall nonpolar character dominates. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | A versatile solvent with moderate polarity that can solvate both the polar and nonpolar parts of the molecule. |

| Chloroform | Polar Aprotic | Soluble | Similar to DCM, its polarity and ability to form weak hydrogen bonds with the chlorine atoms of the solute enhance solubility. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The cyclic ether structure and polarity make it a good solvent for a range of organometallic compounds. |

| Acetone | Polar Aprotic | Sparingly Soluble | While polar, acetone's smaller size and specific interactions may be less effective at solvating the bulky triphenylstibine dichloride molecule. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | A highly polar aprotic solvent that may not effectively solvate the large nonpolar phenyl groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of substances. It is used as a solvent in the synthesis of triphenylamine-containing compounds, suggesting it can dissolve large aromatic structures.[11] |

| Ethanol/Methanol | Polar Protic | Sparingly Soluble with Reaction | Triphenylstibine dichloride can be recrystallized from aqueous alcohol.[12] However, prolonged exposure or heating in alcohols can lead to reaction and the formation of alkoxy derivatives. Acyl chlorides, which have similar reactivity, are known to react with alcohols to form esters.[13] |

| Water | Polar Protic | Insoluble | As a highly polar protic solvent, water is a poor solvent for the largely nonpolar triphenylstibine dichloride. The compound is also sensitive to moisture and can hydrolyze.[3] |

Note: The term "soluble" is used here to indicate that the compound is sufficiently soluble for synthetic or analytical purposes. "Sparingly soluble" suggests that dissolution may require heating or larger volumes of solvent.

Factors Influencing Solubility

Temperature

For most solid solutes, solubility increases with temperature.[4] This is because the additional thermal energy helps to overcome the lattice energy of the crystal and the intermolecular forces between solvent molecules. When preparing saturated solutions or during recrystallization, heating can be employed to dissolve a larger amount of triphenylstibine dichloride.

Solvent Purity

The presence of impurities in the solvent, particularly water, can significantly affect the solubility and stability of triphenylstibine dichloride. As it is moisture-sensitive, anhydrous solvents should be used whenever possible to prevent hydrolysis.[3]

Chemical Stability in Solution

Triphenylstibine dichloride is generally stable in aprotic organic solvents. However, in protic solvents, especially alcohols, it can undergo solvolysis. The rate of this reaction is dependent on the specific alcohol, temperature, and the presence of any catalysts. For instance, reactions of alcohols with thionyl chloride, a similar chlorinating agent, can be catalyzed by titanium(IV) chloride or result in the formation of esters.[14][15] The addition of a base like pyridine or triethylamine can also accelerate the reaction of acyl chlorides with alcohols.[13]

Experimental Determination of Solubility

For novel applications or when precise solubility data is required, experimental determination is necessary. The shake-flask method is a reliable technique for determining the thermodynamic solubility of compounds with low solubility.[16]

Protocol: Isothermal Shake-Flask Method

This protocol provides a standardized procedure for determining the solubility of triphenylstibine dichloride in a given organic solvent at a specific temperature.

Materials and Equipment:

-

Triphenylstibine dichloride (high purity)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of triphenylstibine dichloride to a series of vials containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle. Carefully draw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Quantification: Dilute the filtered solution to a known volume with the same solvent. Determine the concentration of triphenylstibine dichloride in the diluted solution using a pre-calibrated analytical method.

-

Calculation: Calculate the solubility of triphenylstibine dichloride in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

Logical Flow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Applications in Drug Development and Research

A comprehensive understanding of triphenylstibine dichloride's solubility is paramount for its effective use in various scientific endeavors:

-

Organic Synthesis: The choice of solvent is critical for controlling reaction rates, yields, and product purity. Knowing the solubility allows for the preparation of homogeneous reaction mixtures and facilitates product isolation and purification through techniques like recrystallization.[12]

-

Catalysis: In applications where triphenylstibine dichloride or its derivatives are used as catalysts, solubility in the reaction medium is essential for achieving high catalytic activity.[1]

-

Pharmaceutical Development: For potential therapeutic applications, understanding the solubility in various pharmaceutically relevant solvents is crucial for formulation development, enabling the creation of stable and bioavailable drug delivery systems.[2]

Conclusion